8-[[3-[[3-[(2E)-2-[4-Formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid
8-[[3-[[3-[(2E)-2-[4-Formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Brand Name:
Vulcanchem
CAS No.:
19-15-8
VCID:
VC0229113
InChI:
InChI=1S/C33H28N5O17PS3/c1-16-6-7-19(33(42)35-25-8-9-27(58(49,50)51)22-12-21(57(46,47)48)13-28(29(22)25)59(52,53)54)11-26(16)36-32(41)18-4-3-5-20(10-18)37-38-31-24(15-55-56(43,44)45)23(14-39)30(40)17(2)34-31/h3-14,37H,15H2,1-2H3,(H,35,42)(H,36,41)(H2,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/b38-31+
SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NN=C5C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O
Molecular Formula:
C33H28N5O17PS3
Molecular Weight:
893.8 g/mol
8-[[3-[[3-[(2E)-2-[4-Formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid
CAS No.: 19-15-8
Main Products
VCID: VC0229113
Molecular Formula: C33H28N5O17PS3
Molecular Weight: 893.8 g/mol
CAS No. | 19-15-8 |
---|---|
Product Name | 8-[[3-[[3-[(2E)-2-[4-Formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
Molecular Formula | C33H28N5O17PS3 |
Molecular Weight | 893.8 g/mol |
IUPAC Name | 8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
Standard InChI | InChI=1S/C33H28N5O17PS3/c1-16-6-7-19(33(42)35-25-8-9-27(58(49,50)51)22-12-21(57(46,47)48)13-28(29(22)25)59(52,53)54)11-26(16)36-32(41)18-4-3-5-20(10-18)37-38-31-24(15-55-56(43,44)45)23(14-39)30(40)17(2)34-31/h3-14,37H,15H2,1-2H3,(H,35,42)(H,36,41)(H2,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/b38-31+ |
Standard InChIKey | RLRQQWKDBNENSN-KPITYXSVSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)N/N=C/5\C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NN=C5C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NN=C5C(=C(C(=O)C(=N5)C)C=O)COP(=O)(O)O |
Synonyms | 8-[[3-[[3-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyrid in-2-ylidene]hydrazinyl]benzoyl]amino]-4-methyl-benzoyl]amino]naphthal ene-1,3,5-trisulfonic acid |
PubChem Compound | 9601082 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume